molecular formula C15H25Cl2N3O2 B1170455 monochlorotriazinyl--cyclodextrin CAS No. 187820-08-2

monochlorotriazinyl--cyclodextrin

Cat. No.: B1170455
CAS No.: 187820-08-2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monochlorotriazinyl-β-cyclodextrin (MCT-β-CD) is a reactive cyclodextrin derivative . It has been employed for the inclusion complexation with various oils to assess their release behavior from functionalized cotton . The relatively hydrophobic cavity of MCT-β-CD can accommodate different compounds to form inclusion complexes .


Synthesis Analysis

The process of MCT β-CD grafting was optimized using response surface methodology with three independent factors including MCT β-CD concentration, pH, and curing temperature . The interaction of MCT β-CD concentration and pH had a decisive effect on the investigated dependent variables .


Molecular Structure Analysis

Geometries of host, guest, and the host–guest inclusion complex were optimized using molecular mechanics calculations . The binding energies for the most stable complexes geranial/monochlorotriazinyl-β-cyclodextrin and neral/monochlorotriazinyl-β-cyclodextrin are −143 and −162 kJ mol−1, respectively .


Chemical Reactions Analysis

The reactive chlorine atom of the triazinyl group of MCT-β-CD can react with nucleophilic residues . Fourier transform infrared spectroscopy results show that citral enters the cavity of monochlorotriazinyl-β-cyclodextrin .


Physical and Chemical Properties Analysis

The citral loading capacity determined from thermogravimetric data is about 8.96%, and a 1:1 stoichiometry is obtained . The scanning electron microscopy result showed that the dried citral–monochlorotriazinyl-β-cyclodextrin inclusion complexes formed aggregates with many geometric shapes in the size range 1–2 μm .

Mechanism of Action

MCT-β-CD is used to permanently bind β-CD to cotton with the conventional reactive dyeing method . It forms van der Waal bonds, ionic bonds, or even covalent bonds with suitable textile surfaces such as cotton .

Safety and Hazards

Cyclodextrins are non-toxic oligopolymers of glucose that help to increase the solubility of organic compounds with poor aqueous solubility . They can mask odors from foul-smelling compounds and are beneficial for pesticide remediation, reducing environmental risk and health hazards .

Future Directions

There is currently an increasing demand for improved reactive β-CD derivatives with better stability after storage under different conditions and processes without cleavage or the production of toxic or harmful subsidiary products . Ultrafine AuPd nanoparticles supported on amine-functionalized monochlorotriazinyl β-cyclodextrin exhibit remarkable catalytic activity for hydrogen evolution from formic acid , indicating potential future applications in catalysis.

Properties

CAS No.

187820-08-2

Molecular Formula

C15H25Cl2N3O2

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.